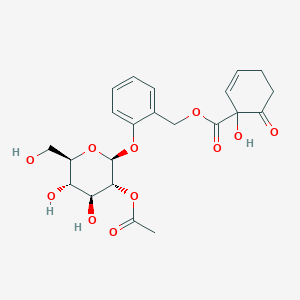
2'-Acetylsalicortin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Acetylsalicortin is a bioactive phytochemical compound isolated from the twigs of Salix pseudolasiogyne, a species of willow tree. This compound has garnered attention due to its potential therapeutic properties, particularly its anti-adipogenic effects, which make it a promising candidate for obesity treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2’-Acetylsalicortin typically involves the extraction of ethanol (EtOH) extracts from Salix pseudolasiogyne twigs. The extracts are then subjected to liquid chromatography–mass spectrometry (LC/MS) for separation and identification . The structures of the isolates are confirmed using nuclear magnetic resonance (NMR) spectroscopy and LC/MS analysis .
Industrial Production Methods: While specific industrial production methods for 2’-Acetylsalicortin are not well-documented, the general approach involves large-scale extraction and purification processes similar to those used in laboratory settings. The use of high-performance liquid chromatography (HPLC) and other advanced separation techniques is crucial for obtaining high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Acetylsalicortin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions include various acetylated and hydroxylated derivatives of salicortin, which exhibit different levels of bioactivity and therapeutic potential .
Applications De Recherche Scientifique
2’-Acetylsalicortin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical behavior of salicylates and their derivatives.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The anti-adipogenic mechanism of 2’-Acetylsalicortin is mediated through the down-regulation of CCAAT/enhancer-binding protein alpha (C/EBPα) and sterol regulatory element-binding protein 1c (SREBP1c) dependent pathways . By inhibiting these transcription factors, 2’-Acetylsalicortin effectively suppresses lipid accumulation and adipocyte differentiation, making it a potential therapeutic agent against obesity .
Comparaison Avec Des Composés Similaires
Salicortin: Another salicylate derivative with similar anti-adipogenic properties.
Oregonin: A compound isolated alongside 2’-Acetylsalicortin from Salix pseudolasiogyne twigs.
Lasiandrin: A salicinoid with an additional hydroxycyclohexen-on-oyl (HCH) moiety.
Uniqueness: 2’-Acetylsalicortin stands out due to its potent anti-adipogenic effects and its ability to significantly suppress lipid accumulation at relatively low concentrations . Its unique structure and bioactivity make it a valuable compound for further research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C22H26O11 |
|---|---|
Poids moléculaire |
466.4 g/mol |
Nom IUPAC |
[2-[(2S,3R,4S,5S,6R)-3-acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C22H26O11/c1-12(24)31-19-18(27)17(26)15(10-23)33-20(19)32-14-7-3-2-6-13(14)11-30-21(28)22(29)9-5-4-8-16(22)25/h2-3,5-7,9,15,17-20,23,26-27,29H,4,8,10-11H2,1H3/t15-,17-,18+,19-,20-,22?/m1/s1 |
Clé InChI |
IUXQFJTWMSIYNY-HPSGFCEASA-N |
SMILES isomérique |
CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2COC(=O)C3(C=CCCC3=O)O)CO)O)O |
SMILES canonique |
CC(=O)OC1C(C(C(OC1OC2=CC=CC=C2COC(=O)C3(C=CCCC3=O)O)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



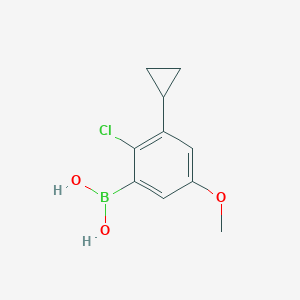
![3,9-dimethyl-7-(3-methylbutyl)-1-[2-(piperidin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14081842.png)
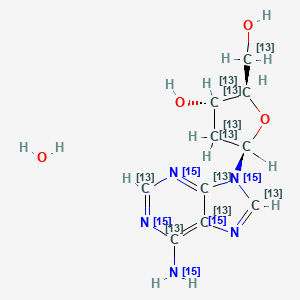

![1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol](/img/structure/B14081858.png)
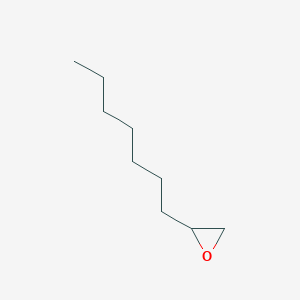
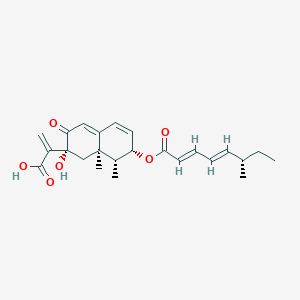
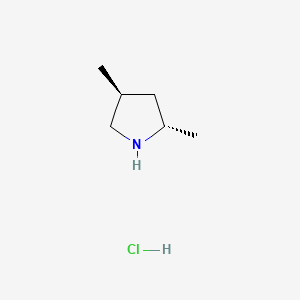
![7-Chloro-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081872.png)
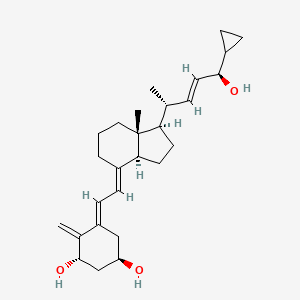

methanone](/img/structure/B14081885.png)
![ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate](/img/structure/B14081887.png)
